Zasocitinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Zasocitinib involves multiple steps, starting with the preparation of the core pyrazolopyrimidine structure. The synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of various functional groups such as the methoxycyclobutyl and methylamino groups.
Final assembly: Coupling of the functionalized core with other molecular fragments to form the final compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Chemical Reactions Analysis
Zasocitinib undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at various positions on the molecule, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Zasocitinib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of tyrosine kinase 2 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Mechanism of Action
Zasocitinib exerts its effects by selectively inhibiting tyrosine kinase 2 (TYK2), a member of the Janus kinase family. By inhibiting TYK2, this compound disrupts the signaling pathways that lead to inflammation and immune responses. This inhibition is achieved through binding to the regulatory pseudokinase domain of TYK2, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
Zasocitinib is unique in its high selectivity for tyrosine kinase 2 compared to other similar compounds. Some similar compounds include:
Deucravacitinib: Another selective TYK2 inhibitor that targets the regulatory pseudokinase domain of TYK2.
Compared to these compounds, this compound offers a unique profile with potentially improved selectivity and safety, making it a promising candidate for further research and development.
Properties
CAS No. |
2272904-53-5 |
---|---|
Molecular Formula |
C23H24N8O3 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-[(1R,2R)-2-methoxycyclobutyl]-7-(methylamino)-5-[(2-oxo-1-pyridin-2-ylpyridin-3-yl)amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H24N8O3/c1-24-20-12-18(27-16-6-5-11-30(23(16)33)19-7-3-4-10-25-19)29-21-14(13-26-31(20)21)22(32)28-15-8-9-17(15)34-2/h3-7,10-13,15,17,24H,8-9H2,1-2H3,(H,27,29)(H,28,32)/t15-,17-/m1/s1 |
InChI Key |
BWINBHTTZLVXGT-NVXWUHKLSA-N |
Isomeric SMILES |
CNC1=CC(=NC2=C(C=NN12)C(=O)N[C@@H]3CC[C@H]3OC)NC4=CC=CN(C4=O)C5=CC=CC=N5 |
Canonical SMILES |
CNC1=CC(=NC2=C(C=NN12)C(=O)NC3CCC3OC)NC4=CC=CN(C4=O)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.